2-Bromo-1-fluoro-3,4-dimethoxybenzene
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Overview
Description
2-Bromo-1-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-3,4-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aniline derivative, while oxidation of the methoxy groups could produce aldehydes or acids .
Scientific Research Applications
2-Bromo-1-fluoro-3,4-dimethoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Agrochemicals: As a precursor for the synthesis of compounds with potential agricultural applications.
Material Science: In the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3,4-dimethoxybenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methoxy groups activate the benzene ring towards electrophilic attack, while the bromine and fluorine atoms influence the regioselectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-4-nitrobenzene
- 2-Bromo-1,4-dimethoxybenzene
- 1-Bromo-2,3-dimethoxy-6-fluorobenzene
Uniqueness
2-Bromo-1-fluoro-3,4-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with methoxy groups, makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-fluoro-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXJYYFJYGCONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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